3-Amino-5-(methylsulfonyl)benzoic acid

Descripción general

Descripción

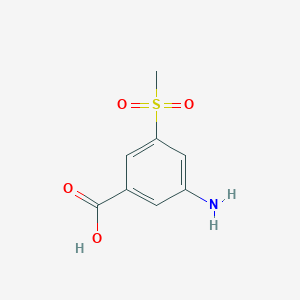

3-Amino-5-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H9NO4S It is characterized by the presence of an amino group at the third position and a methylsulfonyl group at the fifth position on a benzoic acid ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(methylsulfonyl)benzoic acid typically involves the following steps:

Nitration: The starting material, 3-nitrobenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration, reduction, and sulfonation processes. These processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-5-(methylsulfonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Iron powder or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-Nitro-5-(methylsulfonyl)benzoic acid.

Reduction: this compound.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Amino-5-(methylsulfonyl)benzoic acid has several scientific research

Actividad Biológica

3-Amino-5-(methylsulfonyl)benzoic acid, also known by its CAS number 151104-75-5, is a compound of significant interest in various fields of biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural formula:

- Molecular Formula : C₉H₁₁NO₃S

- Molecular Weight : 215.25 g/mol

The presence of the methylsulfonyl group is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, affecting cellular metabolism and signaling pathways.

- Receptor Modulation : It may act as an agonist or antagonist for various receptors, leading to altered gene expression and cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Growth Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 50 μg/mL | 10 mm |

| Bacillus subtilis | 25 μg/mL | 15 mm |

| Enterococcus faecium | 100 μg/mL | 12 mm |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria, which may have implications for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK pathway. The compound's ability to influence cell cycle regulation has been highlighted in several studies, indicating a potential role in cancer therapeutics .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A systematic evaluation of the compound's antimicrobial effects revealed significant inhibition of biofilm formation in Staphylococcus aureus at concentrations as low as 125 µg/mL. This highlights its potential use in preventing biofilm-related infections .

- Antitumor Activity Investigation : In a controlled laboratory setting, the compound exhibited cytotoxic effects on various cancer cell lines. The study noted a dose-dependent response, where lower concentrations led to cell cycle arrest without significant toxicity to normal cells .

Safety and Toxicity Profile

Understanding the safety profile of this compound is essential for its therapeutic application. Preliminary toxicity assessments indicate that while the compound shows promising biological activity, higher doses may lead to adverse effects. Therefore, further research is necessary to establish a safe dosage range for clinical applications .

Propiedades

IUPAC Name |

3-amino-5-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGKNTNJHTUTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596793 | |

| Record name | 3-Amino-5-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151104-75-5 | |

| Record name | 3-Amino-5-(methanesulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.